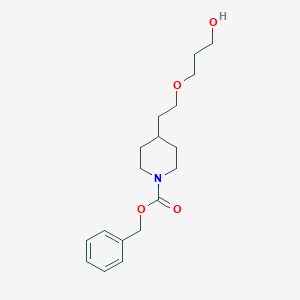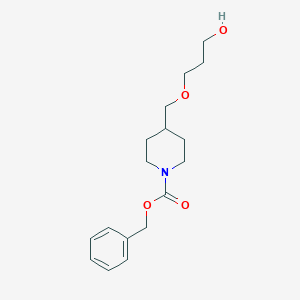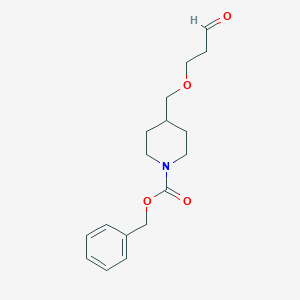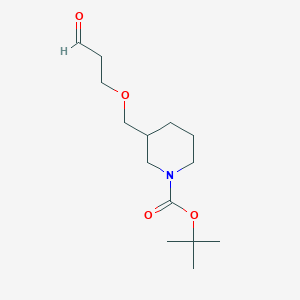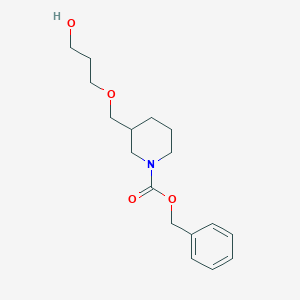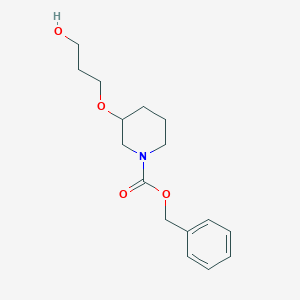![molecular formula C14H22O3 B8151053 3-[4-(Benzyloxy)butoxy]propan-1-ol](/img/structure/B8151053.png)
3-[4-(Benzyloxy)butoxy]propan-1-ol
Descripción general
Descripción
3-[4-(Benzyloxy)butoxy]propan-1-ol is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(Benzyloxy)butoxy]propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Benzyloxy)butoxy]propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Unsaturated Sulfones : A study by Enders, Berg, and Jandeleit (2003) describes the synthesis of ()-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, which is used as a precursor for unsaturated sulfones in acid-catalyzed benzylation (Enders, Berg, & Jandeleit, 2003).
Beta-Blockers Development : Large and Smith (1982) explored heterocyclic substituted 1-(aryloxy)-3-[(amido)alkyl]amino] propan-2-ols, which have potential as potent beta-blockers and show cardioselectivity in anesthetized cats (Large & Smith, 1982).
Antimicrobial and Antioxidant Activities : Čižmáriková et al. (2020) studied (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and compared their antimicrobial and antioxidant activities with related compounds, revealing their potential in bioactive compound synthesis (Čižmáriková et al., 2020).
Synthesis of Aromatic Bisabolane Sesquiterpenes : Takano et al. (1989) demonstrated an efficient method for preparing (R)-1-benzyloxy-3-butyn-2-ol, a key intermediate for aromatic bisabolane sesquiterpenes (Takano et al., 1989).
New Antidepressants Development : Takeuchi et al. (2003) investigated 1-aryloxy-3-piperidinylpropan-2-ols for their dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, indicating their potential as new antidepressants beyond SSRIs (Takeuchi et al., 2003).
Environmentally Sustainable Synthesis Method : Urbala (2020) reported a highly productive and selective synthesis of 4-(1-propenyloxy)butan-1-ol under solvent-free conditions using a low loading of ruthenium catalyst, representing an environmentally sustainable method (Urbala, 2020).
Copper-Loaded Catalysts for Hydrogenation : Paczkowski and Hölderich (1997) studied the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper catalysts, highlighting the potential for industrial synthesis (Paczkowski & Hölderich, 1997).
Propiedades
IUPAC Name |
3-(4-phenylmethoxybutoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c15-9-6-12-16-10-4-5-11-17-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAQTIRLCGXAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCOCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzyloxy)butoxy]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





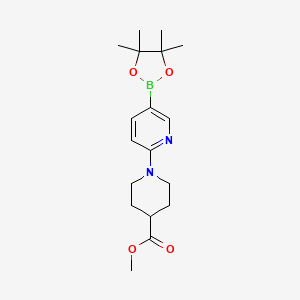

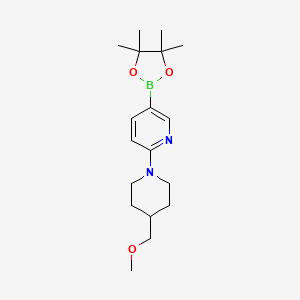
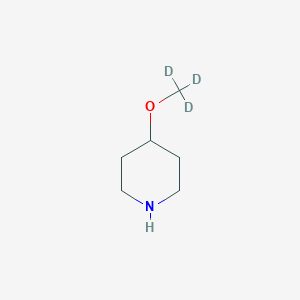
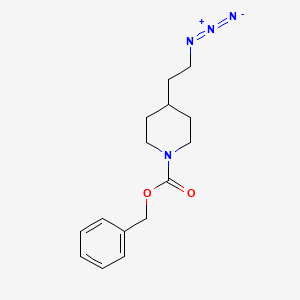
![2-[2-(4-Phenylmethoxybutoxy)ethoxy]ethanol](/img/structure/B8151046.png)
